molecular formula C15H19NO5 B179977 1-Benzyl 2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate CAS No. 117836-27-8

1-Benzyl 2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate

Cat. No.: B179977
CAS No.: 117836-27-8
M. Wt: 293.31 g/mol
InChI Key: NLHXFVLVIIBQOM-OLZOCXBDSA-N
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Description

1-Benzyl 2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group, a methyl group, and a hydroxyl group attached to a piperidine ring The stereochemistry of the compound is defined by the (2S,5R) configuration, indicating the specific spatial arrangement of the substituents around the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl 2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Hydroxylation: The hydroxyl group can be introduced through an oxidation reaction, often using reagents such as osmium tetroxide or potassium permanganate.

    Methylation: The methyl group can be introduced via a methylation reaction using methyl iodide or dimethyl sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl 2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to reduce other functional groups.

    Substitution: The benzyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate, osmium tetroxide, or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as benzyl halides, alkyl halides, or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups in place of the benzyl group.

Scientific Research Applications

1-Benzyl 2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl 2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Benzyl 2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate can be compared with other similar compounds, such as:

    Piperidine Derivatives: Compounds with similar piperidine ring structures but different substituents.

    Benzylated Compounds: Compounds with benzyl groups attached to different core structures.

    Hydroxylated Compounds: Compounds with hydroxyl groups attached to different positions on the ring.

The uniqueness of this compound lies in its specific combination of substituents and stereochemistry, which can result in distinct chemical properties and biological activities.

Properties

IUPAC Name

1-O-benzyl 2-O-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-20-14(18)13-8-7-12(17)9-16(13)15(19)21-10-11-5-3-2-4-6-11/h2-6,12-13,17H,7-10H2,1H3/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHXFVLVIIBQOM-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CN1C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@H](CN1C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80555568
Record name 1-Benzyl 2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930779-11-6, 117836-27-8
Record name rel-2-Methyl 1-(phenylmethyl) (2R,5S)-5-hydroxy-1,2-piperidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=930779-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl 1-(phenylmethyl) (2S,5R)-5-hydroxy-1,2-piperidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117836-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl 2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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